

# (6-Chloropyrimidin-4-YL)methanol basic properties

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## Compound of Interest

Compound Name: (6-Chloropyrimidin-4-YL)methanol

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An In-depth Technical Guide to **(6-Chloropyrimidin-4-YL)methanol**: Properties, Synthesis, and Applications

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on **(6-Chloropyrimidin-4-YL)methanol**. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, reactivity, and critical role as a versatile building block in modern medicinal chemistry.

## Section 1: Core Properties and Strategic Importance

**(6-Chloropyrimidin-4-YL)methanol** is a heterocyclic organic compound featuring a pyrimidine core. This structural motif is of paramount importance in pharmaceutical development, as the pyrimidine ring is a cornerstone in a vast array of biologically active molecules, including antiviral and antibacterial agents.<sup>[1]</sup> The compound's value lies in its bifunctional nature: a reactive chloro-substituent poised for nucleophilic substitution and a primary alcohol group that serves as a handle for further synthetic elaboration.

This unique combination makes it a preferred intermediate for constructing complex molecular architectures, particularly in the targeted synthesis of kinase inhibitors and other advanced therapeutics.<sup>[2]</sup>

## Physicochemical and Spectroscopic Data

The fundamental properties of **(6-Chloropyrimidin-4-YL)methanol** are summarized below. Accurate knowledge of these parameters is essential for its proper handling, storage, and application in synthesis.

Property	Value	Source(s)
CAS Number	1025351-41-0	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	144.56 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	White to yellow solid	<a href="#">[1]</a>
Boiling Point	286.5 ± 25.0 °C (Predicted)	<a href="#">[1]</a>
Density	1.422 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
pKa	13.05 ± 0.10 (Predicted)	<a href="#">[1]</a>
SMILES	C1=C(N=CN=C1Cl)CO	<a href="#">[4]</a> <a href="#">[5]</a>
InChI Key	BODRLAXXPQWIQM- UHFFFAOYSA-N	<a href="#">[5]</a>

## Section 2: Synthesis and Mechanistic Considerations

The synthesis of **(6-Chloropyrimidin-4-YL)methanol** is not trivial, as it requires selective manipulation of a multifunctional precursor. A common and logical starting material is 4,6-dichloropyrimidine, a readily available commodity chemical.[\[6\]](#) The core challenge is the selective functionalization of one chloro-position while preserving the other. A robust strategy involves the selective reduction of a carboxylate group, which can be introduced via various methods.

The following protocol outlines a representative, field-proven approach.

### Experimental Protocol: Synthesis from 4,6-Dichloropyrimidine

This two-step process involves an initial carboxylation followed by a selective reduction.

#### Step 1: Synthesis of Ethyl 6-chloropyrimidine-4-carboxylate

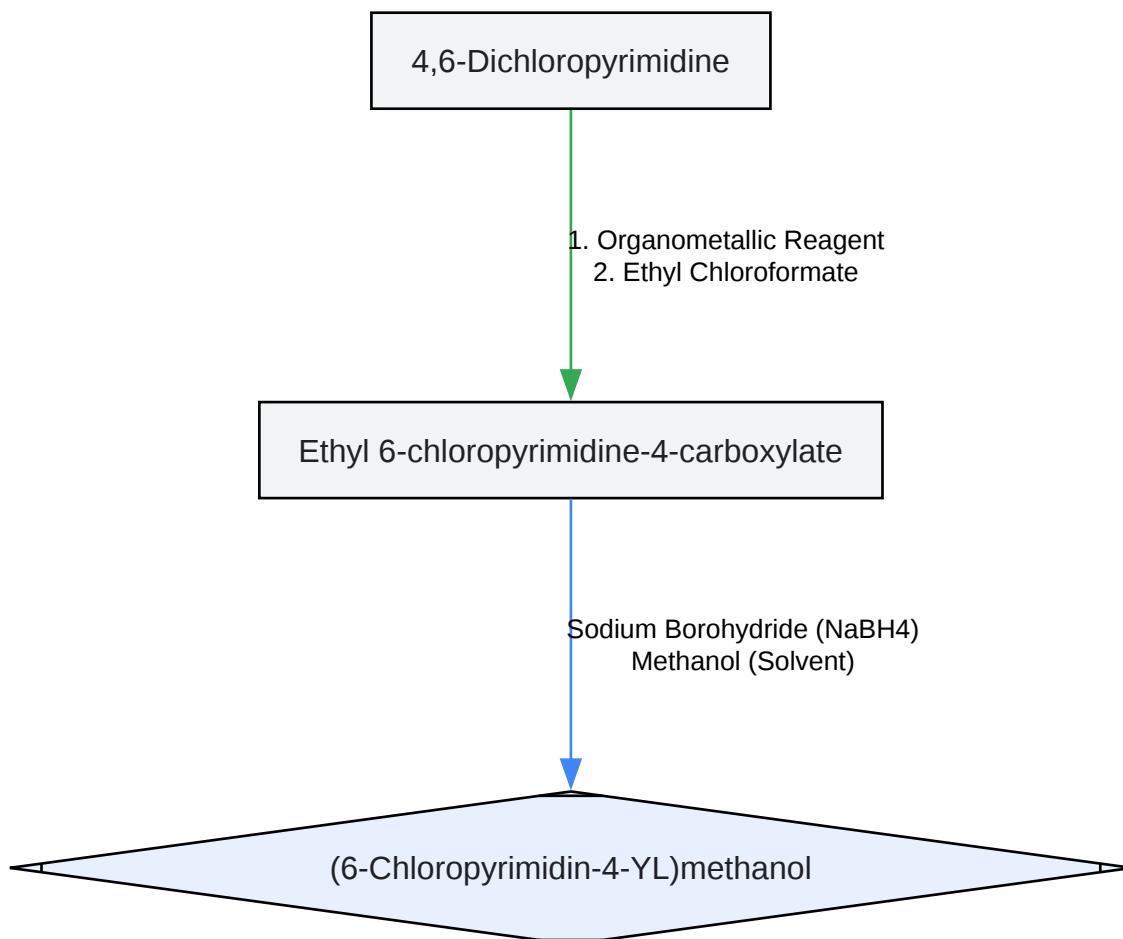
- Rationale: Introducing an ester group at the 4-position provides a precursor that can be selectively reduced to the desired primary alcohol. The conditions for this transformation are chosen to favor mono-substitution.

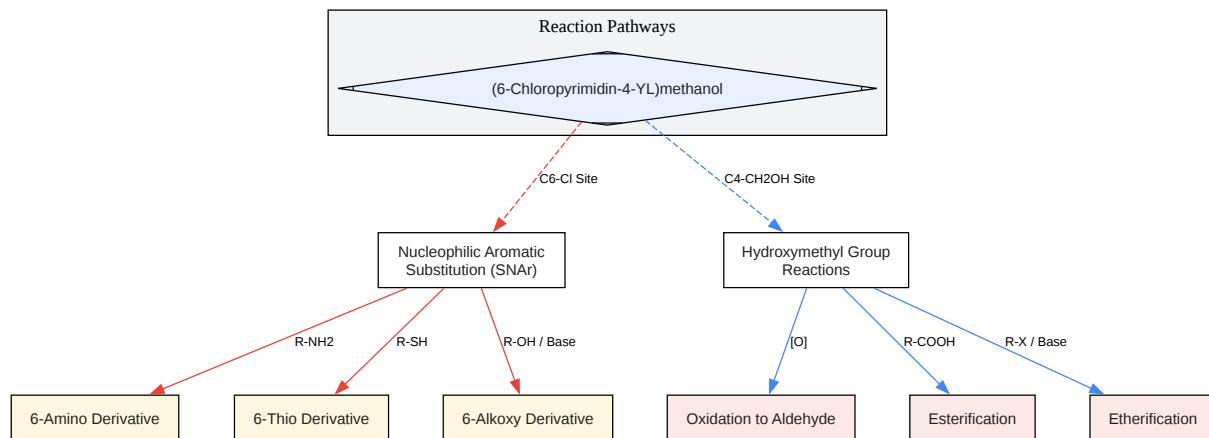
#### Step 2: Selective Reduction to **(6-Chloropyrimidin-4-YL)methanol**

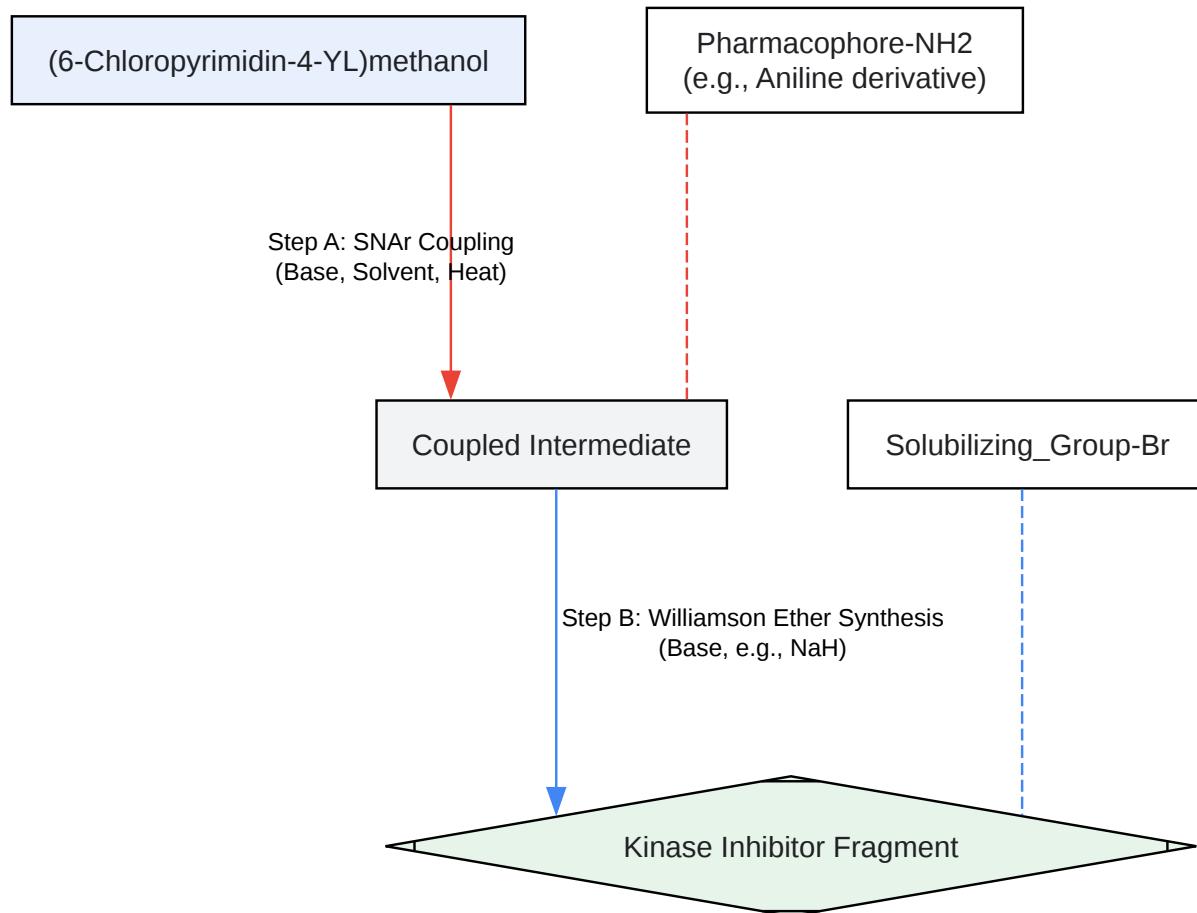
- Rationale: The choice of reducing agent is critical. A mild hydride donor like sodium borohydride ( $\text{NaBH}_4$ ) is employed. It is powerful enough to reduce the ester to an alcohol but typically will not reduce the pyrimidine ring or cleave the aryl-chloride bond under controlled conditions. The use of methanol as a solvent is common for such reductions.<sup>[7]</sup>

## Synthesis Workflow Diagram

The logical flow from the precursor to the final product is depicted below.







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